REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[OH-].[Na+]>[Pd].CO>[NH2:11][C:8]1[CH:9]=[CH:10][CH:2]=[C:3]2[C:7]=1[NH:6][CH:5]=[CH:4]2 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=CNC2=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
400 mg
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The suspension was shaken for 21/2 hours under an initial hydrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Parr bottle was added 196 mg
|
Type
|
CUSTOM
|
Details
|
pressure of 3 atmospheres (absorption ceased after 11/2 hours)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the pale yellow solution was evaporated on a rotary evaporator under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 75 ml
|
Type
|
WASH
|
Details
|
of water, and the toluene layer washed with 35 ml
|
Type
|
EXTRACTION
|
Details
|
The water phases were then extracted with three 75 ml
|
Type
|
CUSTOM
|
Details
|
The toluene and chloroform extracts were evaporated
|
Type
|
CUSTOM
|
Details
|
to give 950 mg
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC=C2C=CNC12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |